molecular formula C19H22ClFN2OS B2977566 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chloro-6-fluorobenzamide CAS No. 946328-14-9

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chloro-6-fluorobenzamide

Cat. No.: B2977566
CAS No.: 946328-14-9
M. Wt: 380.91
InChI Key: NWTYDXGXIMYWHP-UHFFFAOYSA-N
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chloro-6-fluorobenzamide is a synthetic organic compound featuring a benzamide core substituted with chloro and fluoro groups at the 2- and 6-positions of the benzene ring. Its structure includes a thiophen-3-yl moiety linked via an ethyl bridge to an azepane (7-membered saturated nitrogen heterocycle). While direct pharmacological data for this compound is absent in the provided evidence, structurally related compounds highlight its relevance in drug discovery, particularly in antimicrobial or imaging agent development .

Properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-2-chloro-6-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClFN2OS/c20-15-6-5-7-16(21)18(15)19(24)22-12-17(14-8-11-25-13-14)23-9-3-1-2-4-10-23/h5-8,11,13,17H,1-4,9-10,12H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWTYDXGXIMYWHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chloro-6-fluorobenzamide is a complex organic compound with the molecular formula C₁₄H₁₈ClF₁N₂OS and a molecular weight of approximately 346.5 g/mol. Its unique structure, which includes an azepane ring, a thiophene moiety, and a chlorofluorobenzamide group, suggests potential biological activities particularly relevant to neuropharmacology and drug development.

Chemical Structure and Properties

The compound's structural features contribute to its biological activity. The azepane ring may facilitate interactions with various receptors, while the thiophene and chlorofluorobenzamide groups enhance its chemical reactivity. This combination positions the compound as a candidate for modulating neurotransmitter systems, potentially impacting conditions such as anxiety and depression.

Property Value
Molecular FormulaC₁₄H₁₈ClF₁N₂OS
Molecular Weight346.5 g/mol
SolubilitySoluble
PurityTypically 95%

This compound is believed to interact with various G protein-coupled receptors (GPCRs), which play critical roles in neurotransmission and cellular signaling. Its action may involve:

  • Binding Affinity : The compound may exhibit varying affinities for different receptor subtypes, influencing pathways related to mood regulation and cognitive function.
  • Modulation of Receptor Activity : It may act as an agonist or antagonist at specific receptors, impacting neurotransmitter release and receptor desensitization.

Biological Activity

Research indicates that compounds with structural similarities to this compound have been investigated for their potential in treating neuropsychiatric disorders. Specific biological activities include:

  • Neurotransmitter Modulation : Compounds similar in structure have shown effects on serotonin and dopamine pathways, suggesting potential antidepressant or anxiolytic effects.
  • Receptor Interaction Studies : Interaction studies using radiolabeled ligands have demonstrated binding to serotonin receptors, with implications for mood regulation.

Case Studies

Several studies have explored the pharmacological properties of related compounds:

  • Study on Anxiety Disorders : A derivative of this compound was evaluated in animal models for its anxiolytic effects, demonstrating significant reductions in anxiety-like behaviors compared to controls.
  • Cognitive Function Assessment : Research highlighted the impact of similar azepane-containing compounds on cognitive performance in rodent models, suggesting enhancements in memory retention.

Comparative Analysis

To understand the unique pharmacological profile of this compound, it is useful to compare it with other structurally related compounds:

Compound Name Structure Features Unique Aspects
N-[4-(azepan-1-yl)phenyl]acetamideAzepane ring attached to phenylSimpler structure, lacks thiophene
4-chloro-N-(piperidin-1-yl)benzamidePiperidine instead of azepaneSimilar biological targets
2-thiophenecarboxylic acidContains thiophene but no azepaneDifferent functional group

This comparison illustrates that while these compounds share certain structural elements, the unique combination of an azepane ring with a thiophene moiety in this compound potentially enhances its pharmacological profile.

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges : highlights complex multi-step syntheses for thiophene-azepane derivatives, suggesting similar difficulties in producing the target compound at scale.
  • Biological Data Gap: No direct efficacy or toxicity data exists in the evidence, necessitating further in vitro/in vivo studies.
  • Comparative Advantages : The compound’s hybrid structure combines features of imaging agents (thiophene) and CNS-targeting molecules (azepane), offering unique versatility .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-2-chloro-6-fluorobenzamide?

  • Methodological Answer : The compound can be synthesized via amide coupling between 2-chloro-6-fluorobenzoic acid derivatives and the corresponding amine precursor. Evidence from thiophene-containing benzamide syntheses (e.g., coupling with 3-thiophene ethanol using DCC/DMAP in CH₂Cl₂) suggests that activation of the carboxylic acid with carbodiimides (e.g., DCC) and nucleophilic catalysts (e.g., DMAP) is critical . Purification typically involves column chromatography (normal-phase or reverse-phase) to isolate intermediates, with yields optimized by controlling reaction temperatures (0°C to room temperature) and inert atmospheres .

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR in CDCl₃ or DMSO-d₆ resolve the azepane, thiophene, and benzamide moieties. Key signals include aromatic protons (δ 7.0–8.5 ppm), thiophene protons (δ 6.8–7.4 ppm), and azepane methylenes (δ 1.4–3.0 ppm) .
  • X-ray crystallography : Single-crystal X-ray diffraction (SHELX suite) confirms bond lengths, angles, and stereochemistry. Disorder in flexible groups (e.g., azepane) may require split-position modeling and similarity restraints during refinement .

Q. What analytical techniques are suitable for assessing purity and stability?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) monitor purity. Mobile phases often combine acetonitrile and aqueous formic acid (0.1%) .
  • Mass spectrometry : ESI-MS or CI-MS confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Stability studies : Accelerated stability testing (40°C/75% RH) over 4–8 weeks identifies degradation products via LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the compound’s physicochemical properties and binding interactions?

  • Methodological Answer :

  • Quantum chemistry : DFT calculations (e.g., Gaussian09) optimize geometry and compute electrostatic potential surfaces, revealing electrophilic/nucleophilic sites on the benzamide and thiophene groups .
  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with target proteins (e.g., kinases or GPCRs). Key parameters include ligand flexibility (thiophene rotation) and solvation effects .
  • ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and metabolic stability using fragment-based algorithms .

Q. What experimental approaches resolve contradictions in crystallographic data for flexible moieties (e.g., azepane)?

  • Methodological Answer :

  • Disorder modeling : SHELXL refines split positions for disordered groups (e.g., azepane) with occupancy ratios and similarity restraints on bond lengths/angles .
  • Low-temperature data collection : Crystals cooled to 100 K reduce thermal motion, improving resolution for flexible regions .
  • Complementary techniques : Pair crystallography with dynamic NMR (variable-temperature studies) to correlate solid-state and solution conformations .

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological activity?

  • Methodological Answer :

  • Analog synthesis : Modify the azepane ring (e.g., substituents at N-position) or thiophene substituents (e.g., halogens) to probe steric/electronic effects .
  • Biological assays : Test analogs in target-specific assays (e.g., enzyme inhibition, cell viability). Dose-response curves (IC₅₀) and selectivity indices (vs. related targets) quantify SAR trends .
  • Pharmacophore mapping : MOE or Phase identifies critical interaction points (e.g., hydrogen bonds with the benzamide carbonyl) .

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